molecular formula C11H12N2O2S B246240 1-[(3,4-dimethylphenyl)sulfonyl]-1H-imidazole

1-[(3,4-dimethylphenyl)sulfonyl]-1H-imidazole

Cat. No. B246240
M. Wt: 236.29 g/mol
InChI Key: QBPAQGDVICOHMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,4-dimethylphenyl)sulfonyl]-1H-imidazole, also known as DMSI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DMSI is a sulfonyl imidazole derivative that is commonly used as a reagent in organic synthesis, and it has been shown to exhibit a range of interesting biological properties.

Mechanism of Action

The mechanism of action of 1-[(3,4-dimethylphenyl)sulfonyl]-1H-imidazole is not well understood. However, it has been proposed that 1-[(3,4-dimethylphenyl)sulfonyl]-1H-imidazole may act as a sulfonating agent by reacting with nucleophiles such as amines and alcohols. 1-[(3,4-dimethylphenyl)sulfonyl]-1H-imidazole may also act as a catalyst by forming a complex with the substrate and facilitating the reaction.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 1-[(3,4-dimethylphenyl)sulfonyl]-1H-imidazole. However, it has been reported that 1-[(3,4-dimethylphenyl)sulfonyl]-1H-imidazole exhibits antibacterial activity against some Gram-positive bacteria. 1-[(3,4-dimethylphenyl)sulfonyl]-1H-imidazole has also been shown to inhibit the growth of cancer cells in vitro, although the mechanism of action is not clear.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(3,4-dimethylphenyl)sulfonyl]-1H-imidazole in lab experiments is its ease of synthesis. 1-[(3,4-dimethylphenyl)sulfonyl]-1H-imidazole can be synthesized in high yield and purity using simple and inexpensive reagents. 1-[(3,4-dimethylphenyl)sulfonyl]-1H-imidazole is also stable under normal laboratory conditions and can be stored for extended periods without decomposition.
One limitation of using 1-[(3,4-dimethylphenyl)sulfonyl]-1H-imidazole in lab experiments is its potential toxicity. 1-[(3,4-dimethylphenyl)sulfonyl]-1H-imidazole is a sulfonylating agent and can react with a variety of nucleophiles, including proteins and DNA. Therefore, caution should be exercised when handling 1-[(3,4-dimethylphenyl)sulfonyl]-1H-imidazole, and appropriate safety precautions should be taken.

Future Directions

There are several potential future directions for research on 1-[(3,4-dimethylphenyl)sulfonyl]-1H-imidazole. One area of interest is the development of new synthetic methods for the preparation of 1-[(3,4-dimethylphenyl)sulfonyl]-1H-imidazole and its derivatives. Another area of interest is the investigation of the mechanism of action of 1-[(3,4-dimethylphenyl)sulfonyl]-1H-imidazole and its potential applications in medicinal chemistry.
Conclusion
In conclusion, 1-[(3,4-dimethylphenyl)sulfonyl]-1H-imidazole is a versatile compound that has found widespread use in scientific research. Its ease of synthesis and stability make it an attractive reagent for organic synthesis, and its potential biological activity makes it an interesting target for medicinal chemistry research. While there is still much to learn about the mechanism of action and potential applications of 1-[(3,4-dimethylphenyl)sulfonyl]-1H-imidazole, it is clear that this compound has significant potential for future research.

Synthesis Methods

The synthesis of 1-[(3,4-dimethylphenyl)sulfonyl]-1H-imidazole involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with imidazole in the presence of a base such as triethylamine. The reaction occurs at room temperature and the product is obtained in high yield. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

1-[(3,4-dimethylphenyl)sulfonyl]-1H-imidazole has been extensively used in scientific research as a reagent in organic synthesis. It is commonly used as a sulfonating agent for the preparation of sulfonamides and other sulfonyl derivatives. 1-[(3,4-dimethylphenyl)sulfonyl]-1H-imidazole has also been used as a catalyst in various reactions, including the synthesis of cyclic carbonates and the oxidation of alcohols.

properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)sulfonylimidazole

InChI

InChI=1S/C11H12N2O2S/c1-9-3-4-11(7-10(9)2)16(14,15)13-6-5-12-8-13/h3-8H,1-2H3

InChI Key

QBPAQGDVICOHMX-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2C=CN=C2)C

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2C=CN=C2)C

Origin of Product

United States

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